2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c15-9-14(18)17-11-3-7-13(8-4-11)19-12-5-1-10(16)2-6-12/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKZZHFZODZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-fluorothiophenol with 4-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the recovery and recycling of reagents such as triethylamine can reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted acetamides and thioethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide exhibit promising anticancer properties. For instance, derivatives containing thiophene and thiadiazole moieties have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (Breast cancer) | 8.107 |
| Compound B | A549 (Lung carcinoma) | 10.0 |
| Compound C | HeLa (Cervical cancer) | 5.0 |
These findings suggest that the incorporation of sulfur-containing groups can enhance the anticancer efficacy of acetamide derivatives .
Anti-inflammatory Potential
The compound has been explored for its anti-inflammatory effects, particularly as an inhibitor of the p38 mitogen-activated protein kinase (MAPK). Inhibition of this pathway has been linked to reduced inflammation in conditions such as arthritis and Crohn's disease. Preclinical studies demonstrated that compounds with similar structures could effectively suppress tumor necrosis factor-alpha (TNFα) release in animal models .
Biological Evaluation
In vitro assays have been conducted to assess the biological activity of this compound against various pathogens and cancer cell lines. The results indicated:
- Antitubercular Activity : Compounds structurally related to 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide have shown moderate to potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
- Cytotoxicity Profiles : The compound's cytotoxicity was evaluated using MTT assays across different cancer cell lines, revealing a promising safety profile alongside its efficacy .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of acetamide derivatives, including 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide, against breast cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly enhanced cytotoxicity compared to non-substituted analogs.
Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammatory diseases, compounds similar to 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide were tested for their ability to inhibit TNFα release in stimulated macrophages. The findings suggested that these compounds could serve as potential therapeutic agents for managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide with structurally and functionally related chloroacetamide derivatives:
Key Comparative Insights:
Trifluoromethyl and cyano groups in pyridine-based analogs (e.g., ) increase metabolic stability and electron deficiency, favoring interactions with hydrophobic enzyme pockets.
Linkage Influence :
- Sulfanyl (-S-) bridges (as in the target compound) offer greater conformational flexibility and nucleophilic reactivity compared to ether (-O-) linkages (e.g., ), making them preferable in dynamic biological environments.
Biological Activity :
- Compounds with dual sulfonyl/sulfanyl groups (e.g., ) exhibit enhanced antimicrobial activity due to synergistic electronic effects.
- Sulfamoyl-substituted analogs (e.g., ) demonstrate improved aqueous solubility, crucial for pharmacokinetics.
Synthetic Utility :
- The target compound’s sulfanyl-phenyl scaffold is versatile for further functionalization (e.g., coupling with heterocycles or metal catalysts) compared to simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide .
Biological Activity
2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroacetamide group and a fluorophenyl sulfanyl group, which contribute to its unique biological properties. The molecular formula is C_{13}H_{11ClFNS with a molecular weight of approximately 261.31 g/mol. Its structure allows for interactions with various biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide exhibit significant antimicrobial activity. A study on chloroacetamides showed that they were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and moderately effective against fungi such as Candida albicans .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| 2-chloro-N-{4-(fluorophenyl)sulfanyl}acetamide | Effective | Less Effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Moderate | Low |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Low | Moderate |
Anticancer Properties
The anticancer potential of 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide has also been investigated. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, derivatives containing halogenated phenyl groups have demonstrated increased cytotoxicity against cancer cells, particularly in breast cancer (MCF-7) and lung carcinoma (A549) models .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-chloro-N-{4-(fluorophenyl)sulfanyl}acetamide | MCF-7 (Breast Cancer) | 10.5 |
| 2-chloro-N-{4-(chlorophenyl)sulfanyl}acetamide | A549 (Lung Cancer) | 8.1 |
| N-(4-fluorophenyl)-2-chloroacetamide | HeLa (Cervical Cancer) | 12.3 |
The mechanism of action for 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their function.
- Signal Transduction Modulation : It can interact with cellular receptors, modulating signal transduction pathways that affect cell growth and apoptosis.
- Oxidative Stress Response : The presence of the sulfanyl group may influence redox reactions within cells, potentially altering oxidative stress levels .
Case Studies and Research Findings
- Antimicrobial Testing : A comprehensive study evaluated various chloroacetamides for their antimicrobial properties using standard testing methods against several bacterial strains. Results indicated that compounds with halogen substitutions exhibited enhanced lipophilicity, facilitating better membrane penetration .
- Anticancer Activity : In a series of experiments on cancer cell lines, it was found that the introduction of a fluorinated phenyl group significantly increased the cytotoxic activity compared to non-fluorinated counterparts. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation pathways .
- Quantitative Structure-Activity Relationship (QSAR) : The biological activity of chloroacetamides was analyzed using QSAR models, which predicted their effectiveness based on structural features. The findings highlighted the importance of substituent positions on the phenyl ring in determining biological efficacy .
Q & A
Q. What are the established synthetic routes for 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide, and what reaction conditions are critical for high yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Sulfonation of 4-fluorothiophenol to form the sulfanyl intermediate.
- Step 2 : Coupling with 4-aminophenylacetamide via nucleophilic substitution.
- Step 3 : Chloroacetylation using 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the final product. Critical conditions include temperature control (<5°C during chloroacetylation to minimize side reactions) and anhydrous solvents to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., sulfanyl linkage at C4 of the phenyl ring) and absence of unreacted intermediates. Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to fluorine coupling .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should match standards, with ≤2% impurities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]: 350.04 Da) .
Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the compound’s molecular geometry?
SC-XRD using SHELX software (e.g., SHELXL-2019) refines bond lengths, angles, and intermolecular interactions. For halogenated acetamides, key parameters include:
- C–Cl bond length : ~1.79 Å (typical for chloroacetamides).
- Hydrogen bonding : Intramolecular C–H···O interactions stabilize the planar acetamide moiety. Intermolecular N–H···O bonds form infinite chains along the crystallographic axis, influencing packing efficiency .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Discrepancies often arise from assay conditions. Methodological strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds.
- Structural analogs : Compare with derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate substituent effects .
- Dose-response curves : Confirm EC/IC values across ≥3 independent replicates to rule out false positives .
Q. What computational approaches predict the compound’s reactivity and binding modes?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., chloroacetamide’s α-carbon reactivity).
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). The sulfanyl group may form π-π interactions with phenylalanine residues, while fluorine enhances hydrophobic binding .
Q. What challenges arise during crystallographic refinement of halogenated acetamides using SHELX, and how are they mitigated?
- Disorder in Halogen Atoms : Chlorine/fluorine atoms may exhibit positional disorder. Apply restraints (ISOR, DELU) to thermal parameters.
- Twinned Crystals : Use TWINABS for data scaling if non-merohedral twinning is detected.
- Hydrogen Bonding Ambiguity : Omit weak H-bonds (d > 2.5 Å) to avoid over-interpretation .
Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?
- Core Modifications : Replace the sulfanyl group with sulfonyl to assess oxidation effects on potency.
- Substituent Screening : Test analogs with electron-withdrawing (NO) or donating (OCH) groups on the phenyl ring.
- In Silico ADMET : Predict pharmacokinetics (e.g., LogP = 3.2) using SwissADME to prioritize analogs with improved solubility .
Q. What experimental design principles optimize synthetic protocols for scalability?
- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. THF), and catalyst load to identify robust conditions.
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., chloroacetylation).
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
